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Compound of Interest

Compound Name: PD-161570

Cat. No.: B1679120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD-161570 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR)

tyrosine kinases. It also demonstrates inhibitory activity against other tyrosine kinases,

including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor

Receptor (EGFR), and c-Src. These application notes provide a comprehensive overview of the

in vitro use of PD-161570, including its biological activity, recommended concentrations for

various assays, and detailed experimental protocols.

Physicochemical Properties and Storage
Property Value

Molecular Weight 532.51 g/mol

Formula C₂₆H₃₅Cl₂N₇O

Solubility Soluble to 100 mM in DMSO and ethanol[1]

Storage Store at -20°C[1]

Stock Solution Preparation:
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To prepare a 10 mM stock solution of PD-161570, dissolve 5.33 mg of the compound in 1 mL of

DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For cell-based assays,

further dilute the stock solution in the appropriate cell culture medium to the desired final

concentration.

Biological Activity and Target Profile
PD-161570 is a selective inhibitor of FGFR, with reported IC₅₀ values in the nanomolar range.

Its inhibitory activity extends to other related tyrosine kinases.

Target IC₅₀ (nM) Ki (nM) Notes

FGFR1 39.9 - 40[2][3] 42[2]
Potent, ATP-

competitive inhibition.

PDGFR 262 - 310[2][3] -
Exhibits moderate

inhibitory activity.

EGFR 240 - 3700[2][3] -

Shows varied, but

generally lower,

inhibitory activity.

c-Src 44[2] -
Demonstrates

significant inhibition.

FGFR

Phosphorylation
622[1] -

Inhibition of receptor

autophosphorylation

in cellular assays.

PDGF-stimulated

Autophosphorylation
450[2] -

Inhibition of receptor

autophosphorylation

in cellular assays.

Vascular Smooth

Muscle Cell

Proliferation

300[2] -
IC₅₀ determined after

8 days of treatment.

Signaling Pathway
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PD-161570 primarily targets the FGFR signaling cascade. Upon binding of FGF ligands,

FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling

molecules. This activation initiates multiple pathways, including the RAS/MAPK and PI3K/AKT

pathways, which are crucial for cell proliferation, survival, and angiogenesis. PD-161570, by

competing with ATP for the kinase domain, prevents this initial phosphorylation step, thereby

inhibiting all downstream signaling.
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FGFR Signaling Pathway Inhibition by PD-161570.
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Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of PD-
161570.

FGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the IC₅₀ of PD-161570 against a purified FGFR

kinase.

Materials:

Recombinant human FGFR1 kinase

Poly(Glu, Tyr) 4:1 peptide substrate

ATP

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

PD-161570

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of PD-161570 in kinase buffer.

In a 384-well plate, add 1 µL of the PD-161570 dilution or vehicle (DMSO) control.

Add 2 µL of FGFR1 kinase solution.

Add 2 µL of a mixture of the peptide substrate and ATP.

Incubate the plate at room temperature for 60 minutes.
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Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of PD-161570 and determine the IC₅₀

value by non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT Assay)
This protocol outlines a method to assess the effect of PD-161570 on the proliferation of cancer

cell lines with activated FGFR signaling (e.g., A121 ovarian carcinoma cells) or PDGF-

stimulated vascular smooth muscle cells (VSMCs).

Materials:

A121 or VSMC cells

Complete growth medium (e.g., DMEM with 10% FBS)

PD-161570

PDGF (for VSMC stimulation)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Plate reader capable of measuring absorbance at 570 nm

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.
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For VSMCs, serum-starve the cells for 24 hours before treatment.

Prepare serial dilutions of PD-161570 in culture medium. For VSMCs, also prepare a

solution of PDGF.

Remove the old medium and add 100 µL of the medium containing different concentrations

of PD-161570 or vehicle control. For VSMCs, add PDGF to the appropriate wells.

Incubate the cells for the desired period (e.g., 1-8 days).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

Receptor Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of PD-161570 on the phosphorylation of FGFR in a

cellular context.

Materials:

Cells overexpressing FGFR1 (e.g., A121(p) or transfected Sf9 cells)

Serum-free medium

PD-161570

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-FGFR (Tyr653/654) and anti-total-FGFR

HRP-conjugated secondary antibody
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SDS-PAGE gels and Western blot equipment

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and grow to 80-90% confluency.

Serum-starve the cells for 24 hours.

Treat the cells with various concentrations of PD-161570 or vehicle for 1-2 hours.

Lyse the cells on ice with lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-FGFR antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the anti-total-FGFR antibody as a loading control.

Quantify the band intensities to determine the relative inhibition of FGFR phosphorylation.

Experimental Workflow
The following diagram illustrates a typical workflow for evaluating PD-161570 in vitro.
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General workflow for in vitro evaluation of PD-161570.

Conclusion
PD-161570 is a valuable research tool for investigating the role of FGFR signaling in various

biological processes, including cancer and angiogenesis. The provided data and protocols offer

a starting point for designing and conducting in vitro studies with this compound. It is

recommended to optimize the experimental conditions, including cell type, inhibitor

concentration, and incubation time, for each specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [PD-161570: Application Notes and Protocols for In Vitro
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679120#pd-161570-concentration-for-in-vitro-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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